2-Methylene-1,3-dioxolane

cationic polymerization ring-opening polymerization cyclic ketene acetal

2-Methylene-1,3-dioxolane (CAS 4362-23-6), also known as ethylene ketene acetal or 2-methylidene-1,3-dioxolane, is the archetypal five-membered cyclic ketene acetal (CKA) with molecular formula C₄H₆O₂ and molecular weight 86.09 g/mol. It is a colorless liquid with a boiling point of 120–124 °C at 735–760 mmHg and a predicted density of 1.0–1.03 g/cm³.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 4362-23-6
Cat. No. B1600948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-1,3-dioxolane
CAS4362-23-6
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC=C1OCCO1
InChIInChI=1S/C4H6O2/c1-4-5-2-3-6-4/h1-3H2
InChIKeyVHMYBWIOLGKSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylene-1,3-dioxolane (CAS 4362-23-6): A Five-Membered Cyclic Ketene Acetal Monomer for Tunable Degradable Polymer Synthesis


2-Methylene-1,3-dioxolane (CAS 4362-23-6), also known as ethylene ketene acetal or 2-methylidene-1,3-dioxolane, is the archetypal five-membered cyclic ketene acetal (CKA) with molecular formula C₄H₆O₂ and molecular weight 86.09 g/mol . It is a colorless liquid with a boiling point of 120–124 °C at 735–760 mmHg and a predicted density of 1.0–1.03 g/cm³ . This monomer belongs to the CKA class, which undergoes radical or cationic polymerization via two competing pathways — 1,2-vinyl addition (ring-retained) and ring-opening polymerization (ROP) that installs backbone ester linkages — making it a foundational building block for degradable polyesters, polyketals, and functional copolymers [1]. Typical commercial purity ranges from 95% to 98% .

Why 2-Methylene-1,3-dioxolane Cannot Be Interchanged with Its Six- or Seven-Membered Ring Analogs for Precision Polymer Synthesis


Cyclic ketene acetals share a common exo-methylene functionality, but their polymerization behavior diverges dramatically with ring size, substituents, and fluorine content. The five-membered 2-methylene-1,3-dioxolane occupies a unique intermediate position: it resists spontaneous ring-opening at ambient temperature during cationic polymerization (unlike the seven-membered 2-methylene-1,3-dioxepane, which undergoes partial ring-opening even at 20 °C), yet it opens sufficiently under free-radical conditions (up to 50% at 60 °C) to introduce backbone ester linkages [1]. In contrast, the six-membered 2-methylene-1,3-dioxane retains a closed ring up to 138 °C under cationic conditions, while the seven-membered analog undergoes quantitative ring-opening to yield poly(ε-caprolactone) [1][2]. Fluorine substitution further eliminates ring-opening entirely, yielding exclusively vinyl-addition polymers with radically different thermal and optical properties [3]. Generic substitution therefore fails because the ester/ketal balance in the final polymer — and consequently its degradability, crystallinity, and mechanical properties — is exquisitely sensitive to the choice of CKA monomer.

2-Methylene-1,3-dioxolane: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Cationic Polymerization Onset Temperature for Ring-Opening: 2-Methylene-1,3-dioxolane vs. Six- and Seven-Membered Ring Analogs

Under identical cationic polymerization conditions, the three unsubstituted CKAs exhibit markedly different temperature thresholds for ring-opening. 2-Methylene-1,3-dioxolane (1a) polymerizes exclusively via 1,2-vinyl addition at temperatures below 30 °C; at 67–80 °C the polymer remains mostly ring-retained with only small amounts of ester units detected; substantial ring-opening requires 133 °C [1]. In contrast, 2-methylene-1,3-dioxane (2a) resists ring-opening entirely up to 138 °C (yielding 100% 1,2-addition polymer), while 2-methylene-1,3-dioxepane (3a) undergoes partial ring-opening even at 20 °C and requires cooling to −20 °C to achieve exclusive 1,2-addition [1]. This places 1a as the only unsubstituted CKA that offers access to both pure polyketal (low temperature) and mixed ketal-ester (elevated temperature) architectures from the same monomer.

cationic polymerization ring-opening polymerization cyclic ketene acetal

Free-Radical Ring-Opening Ratio at 60 °C: 2-Methylene-1,3-dioxolane vs. Fluorinated Analogs

Under identical free-radical polymerization conditions at 60 °C, the hydrocarbon 2-methylene-1,3-dioxolane (II) produces up to 50% ring-opening product, generating a polymer with both ester and cyclic ketal units [1]. By contrast, the partially fluorinated analog 2-difluoromethylene-4-methyl-1,3-dioxolane (III) yields only 28% ring-opening at 60 °C, decreasing to 7% at 0 °C and 4% at −78 °C [1]. The perfluorinated analog (perfluoro-2-methylene-1,3-dioxolane) undergoes no detectable ring-opening — yielding exclusively the vinyl addition product as confirmed by the absence of a carbonyl peak in the IR spectrum [2]. This graded response demonstrates that II is the only variant in this series capable of introducing substantial backbone ester content (up to 50%) via free-radical initiation.

free-radical polymerization ring-opening ratio fluorinated dioxolane

Relative Cationic Copolymerization Reactivity: 2-Methylene-1,3-dioxolane as the Baseline for Substituent Effect Studies

In a systematic cationic 1,2-vinyl addition copolymerization study of ten CKAs, the relative reactivities of five-membered monomers were ranked as: 4,5-dimethyl (3) > 4-phenyl (5) > 4,4,5,5-tetramethyl (4) > 4-methyl (2) > unsubstituted (1) > 4-(t-butyl) (6) [1]. The unsubstituted 2-methylene-1,3-dioxolane (1) is the least reactive among non-t-butyl-substituted five-membered CKAs, serving as the baseline against which all substituent effects are calibrated. The corresponding six-membered ring series (2-methylene-1,3-dioxane derivatives, 7–10) show a parallel but distinct reactivity ranking: 10 > 9 > 8 > 7 [1]. This establishes that the unsubstituted five-membered CKA 1 possesses the lowest cationic propagation rate in its series, making it the preferred monomer when slower, more controlled cationic copolymerization kinetics are desired.

cationic copolymerization reactivity ratio monomer reactivity ranking

Radical Ring-Opening Ratio in Peptide-Grafted Copolymer Synthesis: 70–85% Reached Independent of Feed Composition

In a 2024 study on self-assembling peptide-grafted polyesters, radical copolymerization of 2-methylene-1,3-dioxolane (C5) with tetraleucine peptide macromonomers (MA-Leu4-Am) produced graft copolymers in which the ring-opening ratio (Rop) of C5 units remained constant at 70–85% across all feed compositions tested [1]. This is notably higher than the ~50% ring-opening observed in homopolymerization at 60 °C with conventional radical initiators [2], demonstrating that copolymerization with a macromonomer can enhance backbone ester incorporation. The grafting ratio (Gr) was consistently higher than the theoretical value calculated from feed composition (Gr,feed), and DFT calculations confirmed that C5-derived radicals preferentially react with the peptide macromonomer [1].

radical ring-opening polymerization peptide-grafted polyester biodegradable polymer

Fluorinated vs. Hydrocarbon 2-Methylene-1,3-dioxolane: Divergent Polymer Thermal Stability and Optical Properties

Perfluorination of 2-methylene-1,3-dioxolane fundamentally transforms polymer properties. The hydrocarbon monomer II yields polymers with mixed ring-opened (ester) and ring-retained (ketal) structures and limited thermal stability [1]. In contrast, poly(perfluoro-2-methylene-1,3-dioxolane) (III-P) is a semi-crystalline, chemically resistant polymer with a glass transition temperature (Tg) of 94–106 °C (semi-crystalline) or ~110 °C (amorphous film), a melting point (Tm) of 224–229 °C, and a refractive index of 1.33 at 533 nm [2][3]. Copolymers of perfluoro-2-methylene-1,3-dioxolane with perfluoro-4,5-dimethyl analogs achieve Tg values up to ~160 °C and decomposition temperatures exceeding 350–378 °C [4][5]. The perfluorinated homopolymer is insoluble in organic solvents including fluorinated solvents at room temperature, dissolving in hexafluorobenzene only upon heating to ~140 °C, whereas perfluorinated copolymers are soluble in fluorinated solvents when the comonomer content is properly adjusted [3][5].

perfluoropolymer glass transition temperature refractive index optical polymer

Optimal Application Scenarios for 2-Methylene-1,3-dioxolane Based on Quantitative Differentiation Evidence


Temperature-Programmable Synthesis of Polyketal-to-Poly(ketal-ester) Architectures from a Single Monomer

Leveraging 2-methylene-1,3-dioxolane's unique cationic polymerization profile — exclusive 1,2-addition below 30 °C vs. progressive ring-opening above 67–80 °C [1] — researchers can synthesize either pure polyketal (low-T polymerization) or degradable ketal-ester copolymers (elevated-T polymerization) from a single monomer inventory. This contrasts with 2-methylene-1,3-dioxane (ring-opening only above 150 °C) and 2-methylene-1,3-dioxepane (ring-opening even at 20 °C), neither of which provides the same accessible temperature window for tunable backbone composition.

Free-Radical Synthesis of Partially Degradable Backbones with Controlled Ester Content up to 50%

For applications requiring radical-initiated polymerization with precisely tunable backbone ester content (e.g., degradable polystyrene analogs, comb-like PEG copolymers), 2-methylene-1,3-dioxolane delivers up to 50% ring-opening at 60 °C under standard radical conditions [2]. This is in contrast to its fluorinated analogs, which yield progressively lower ester incorporation (28% to 0%), enabling researchers to select the hydrocarbon monomer when degradability is the priority and the perfluorinated monomer when chemical inertness is required.

Peptide-Grafted Biodegradable Polyesters via Radical Copolymerization with Macromonomers

The 2024 demonstration by Nishimura et al. that 2-methylene-1,3-dioxolane (C5) achieves a consistently high ring-opening ratio of 70–85% in radical copolymerization with tetraleucine macromonomers — independent of feed composition — positions this monomer as the CKA of choice for synthesizing self-assembling peptide-grafted polyesters [3]. The preferential reactivity of C5-derived radicals toward the peptide macromonomer, validated by DFT calculations, supports the rational design of biofunctional degradable materials.

Perfluorinated Dioxolane Copolymers for High-Tg Optical Fibers and Gas Separation Membranes

Although the hydrocarbon monomer itself is not suited for high-performance optical applications, its perfluorinated derivative — perfluoro-2-methylene-1,3-dioxolane — and its copolymers achieve Tg values up to ~160 °C, refractive indices as low as 1.32–1.34, and decomposition temperatures exceeding 350 °C [4][5]. The copolymer of perfluoro(2-methylene-1,3-dioxolane) with perfluoro(2-methylene-4,5-dimethyl dioxolane) exhibits superior gas separation performance for CO₂/CH₄, He/CH₄, H₂/CH₄, and N₂/CH₄ gas pairs compared to commercial perfluoropolymers [4]. Procurement of the hydrocarbon precursor 2-methylene-1,3-dioxolane is the first step in the synthetic route to these high-value perfluorinated materials.

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